molecular formula C19H34FO2P B594013 Fluorophosphate de méthyl gamma-linolényle CAS No. 1370451-91-4

Fluorophosphate de méthyl gamma-linolényle

Numéro de catalogue: B594013
Numéro CAS: 1370451-91-4
Poids moléculaire: 344.4
Clé InChI: PYIHGLSRUVHCML-JPFHKJGASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

Methyl gamma-linolenyl fluorophosphonate interacts with several enzymes and proteins. It is known to inhibit phospholipases, a group of enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . It also inhibits FAAH, an enzyme that contributes to the metabolic breakdown of endocannabinoids . Furthermore, it acts as a ligand for cannabinoid receptors, which are part of the endocannabinoid system involved in a variety of physiological processes .

Cellular Effects

The effects of Methyl gamma-linolenyl fluorophosphonate on cellular processes are not completely understood as the pharmacology of this compound has not been fully investigated . Given its known interactions with phospholipases, FAAH, and cannabinoid receptors, it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methyl gamma-linolenyl fluorophosphonate involves its binding interactions with biomolecules and its influence on enzyme activity. It binds to and inhibits the activity of phospholipases and FAAH, thereby affecting the metabolic processes these enzymes are involved in . It also acts as a ligand for cannabinoid receptors, potentially influencing the signaling pathways these receptors are involved in .

Temporal Effects in Laboratory Settings

The temporal effects of Methyl gamma-linolenyl fluorophosphonate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been fully investigated .

Dosage Effects in Animal Models

The effects of different dosages of Methyl gamma-linolenyl fluorophosphonate in animal models have not been fully explored .

Metabolic Pathways

Methyl gamma-linolenyl fluorophosphonate is involved in the metabolic pathways of phospholipids and endocannabinoids, due to its inhibitory effects on phospholipases and FAAH .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl gamma-linolenyl fluorophosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates .

Activité Biologique

Methyl gamma-linolenyl fluorophosphonate (MGLFP) is a synthetic compound derived from polyunsaturated fatty acids, particularly gamma-linolenic acid (GLA). This compound has garnered attention due to its potential biological activities, particularly in the context of phospholipase inhibition and its implications in various therapeutic areas, including cancer treatment and inflammatory diseases.

MGLFP contains a fluorophosphonate group that allows it to act as an irreversible inhibitor of specific enzymes. The crystal structure studies have shown that MGLFP covalently modifies the active site of the human fatty acid synthase (hFAS) thioesterase domain, leading to its inactivation. The binding of the 18-carbon gamma-linolenyl tail within the enzyme's active site suggests a unique mechanism by which MGLFP can inhibit fatty acid biosynthesis, a pathway often upregulated in cancer cells .

Phospholipase Inhibition

MGLFP has been identified as a potent inhibitor of phospholipases, which are critical enzymes involved in lipid metabolism and inflammatory responses. By irreversibly inactivating these enzymes, MGLFP may reduce the production of pro-inflammatory mediators. This action is particularly relevant in conditions such as traumatic brain injury (TBI), where phospholipase activity contributes to secondary damage through inflammatory pathways .

Anti-Cancer Properties

Research indicates that MGLFP can inhibit fatty acid synthesis in various cancer cell lines, including human breast cancer cells. The inhibition of hFAS activity leads to reduced cell proliferation and may provide a therapeutic avenue for targeting cancers characterized by high fatty acid biosynthesis . The ability of MGLFP to modulate fatty acid metabolism positions it as a potential candidate for cancer treatment strategies.

Case Studies and Research Findings

  • Inhibition of Fatty Acid Synthase : A study demonstrated that MGLFP effectively inhibits the thioesterase activity of hFAS, leading to decreased fatty acid production in 3T3-L1 preadipocytes and breast cancer cell lines. This suggests that dietary long-chain polyunsaturated fatty acids can exert significant effects on cancer cell metabolism through compounds like MGLFP .
  • Impact on Inflammatory Responses : In models of TBI, MGLFP administration resulted in decreased levels of leukotrienes (LTs), which are known to exacerbate edema and inflammation post-injury. The compound's ability to modulate LT synthesis highlights its potential role in managing inflammatory conditions .
  • Therapeutic Implications : The inhibition of phospholipases by MGLFP may offer benefits in treating chronic inflammatory diseases and conditions associated with excessive lipid metabolism. Its dual action on both cancer cell proliferation and inflammation presents a compelling case for further exploration in clinical settings .

Data Summary

Study Focus Findings
Phospholipase InhibitionMGLFP irreversibly inhibits phospholipases, reducing pro-inflammatory mediator production .
Anti-Cancer ActivityInhibits hFAS activity leading to reduced proliferation in breast cancer cell lines .
Inflammatory Response ModulationDecreases leukotriene levels post-TBI, potentially reducing edema and secondary damage .

Propriétés

IUPAC Name

(6Z,9Z,12Z)-1-[fluoro(methoxy)phosphoryl]octadeca-6,9,12-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h7-8,10-11,13-14H,3-6,9,12,15-19H2,1-2H3/b8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIHGLSRUVHCML-JPFHKJGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34FO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of studying Methyl gamma-Linolenyl Fluorophosphonate in the context of human GIVD cytosolic phospholipase A2?

A1: Human GIVD cytosolic phospholipase A2 (cPLA2) is an enzyme involved in the release of arachidonic acid, a precursor to inflammatory mediators. Inhibiting cPLA2 is a potential therapeutic strategy for inflammatory diseases. Methyl gamma-Linolenyl Fluorophosphonate is being investigated as a potential inhibitor of cPLA2. The research detailed in these papers [1, 2] focuses on understanding the structural basis of this inhibition.

Q2: What insights do the crystal structures provide about the interaction between Methyl gamma-Linolenyl Fluorophosphonate and human GIVD cytosolic phospholipase A2?

A2: The studies utilized X-ray crystallography to determine the three-dimensional structure of human GIVD cPLA2 in complex with Methyl gamma-Linolenyl Fluorophosphonate [1, 2]. These structures reveal the specific binding interactions between the inhibitor and the enzyme's active site. This information is crucial for designing more potent and selective cPLA2 inhibitors. One study even included Terbium Chloride to further stabilize the complex for analysis [2]. Visualizing the inhibitor bound to its target provides essential information for structure-based drug design.

  1. Human GIVD cytosolic phospholipase A2 in complex with Methyl gamma-Linolenyl Fluorophosphonate.
  2. Human GIVD cytosolic phospholipase A2 in complex with Methyl gamma-Linolenyl Fluorophosphonate inhibitor and Terbium Chloride.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.